1-Allyl-5-fluorouracil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4871-14-1 |
|---|---|
Molecular Formula |
C7H7FN2O2 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7FN2O2/c1-2-3-10-4-5(8)6(11)9-7(10)12/h2,4H,1,3H2,(H,9,11,12) |
InChI Key |
NUSNKFZUAGYVMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Preclinical Investigation of 1 Allyl 5 Fluorouracil As a Prodrug System
Design Principles for 1-Allyl-5-fluorouracil Prodrugs
The core principle behind the design of this compound and similar prodrugs is to mask the pharmacologically active portion of the 5-FU molecule, thereby rendering it temporarily inert. nih.govfrontiersin.org This strategy aims to mitigate the systemic toxicity associated with 5-FU by preventing its premature activation before reaching the target tumor site. ed.ac.ukresearchgate.net
Chemical Masking Strategies for Attenuated Pre-activation Bioactivity
The primary strategy for attenuating the bioactivity of 5-FU involves the chemical modification of its N1 position. nih.govfrontiersin.org The N1 nitrogen of the pyrimidine (B1678525) ring is crucial for the intracellular metabolic activation of 5-FU to its cytotoxic metabolites. nih.govfrontiersin.org By attaching an allyl group to this position, the resulting compound, this compound, is no longer a substrate for the enzymes responsible for its conversion into active forms. nih.govfrontiersin.org This "caged" or "masked" configuration effectively suppresses the drug's cytotoxic properties. researchgate.net
Studies have shown that modifying the N1 position of 5-FU with biochemically stable groups, such as allyl, propargyl, and benzyl (B1604629) moieties, leads to a significant loss of cytotoxic activity. nih.govscispace.com This is because the N1-alkylation prevents the necessary enzymatic functionalization required for 5-FU's anticancer effects. nih.govfrontiersin.org Research has demonstrated that N1-propargylation of 5-fluorouracil (B62378), for instance, results in a derivative that is over 200 to 500 times less cytotoxic than the parent drug. nih.govnih.gov This highlights the effectiveness of N1-alkylation as a chemical masking strategy.
Modulation of Susceptibility to Enzymatic Cleavage
A critical aspect of prodrug design is ensuring its stability against premature enzymatic cleavage in the bloodstream and healthy tissues. frontiersin.org The introduction of alkyl groups like the allyl moiety at the N1 position of 5-FU is intended to minimize the prodrug's susceptibility to cleavage by hydrolytic enzymes. nih.gov Research has confirmed that such alkyl groups exhibit low susceptibility to enzymatic cleavage, contributing to the prodrug's stability. nih.gov This biochemical stability is crucial for a bioorthogonal prodrug approach, where activation is triggered by a specific, non-biological stimulus. ed.ac.uknih.gov
Bioorthogonal Activation Mechanisms of Allylated 5-Fluorouracil Prodrugs
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The activation of this compound prodrugs relies on such a mechanism, specifically utilizing palladium catalysis for targeted drug release. ed.ac.ukamegroups.org
Palladium-Mediated Dealkylation for Targeted Drug Release
Palladium-activated prodrug therapy is an experimental approach that leverages the catalytic properties of palladium to convert a stable prodrug into its active form at a specific location. nih.gov This strategy involves the administration of a systemically inactive prodrug, such as this compound, followed by localized activation at the tumor site using a palladium catalyst. ed.ac.ukresearchgate.net The catalyst, which can be delivered via implantable devices, mediates the dealkylation of the prodrug, releasing the active 5-FU. ed.ac.ukresearchgate.net This spatially-controlled activation aims to achieve high therapeutic concentrations of the drug within the tumor while minimizing systemic exposure and associated side effects. ed.ac.uknih.gov
The process relies on the unique ability of palladium(0) to catalyze the cleavage of the allyl group from the N1 position of the uracil (B121893) ring under biocompatible conditions (e.g., physiological pH and temperature). ed.ac.uknih.gov This bioorthogonal reaction is highly specific, as the palladium catalyst does not interact with or disrupt endogenous biological molecules. nih.gov
Influence of Alkynyl vs. Allyl Moieties on Palladium Sensitivity
Research has explored the use of different chemical moieties, including both alkynyl (e.g., propargyl) and allyl groups, as the "cages" for 5-FU. nih.govnih.gov Comparative studies have revealed differences in their sensitivity to palladium-mediated cleavage.
While both N1-allyl and N1-propargyl derivatives of 5-FU result in inactive prodrugs, the propargyl derivative has shown particularly high sensitivity to palladium catalysis under biocompatible conditions. ed.ac.uknih.gov In one study, the depropargylation process at the N1 position was found to be faster than at the N3 position, leading to greater toxigenic properties in cancer cell culture upon activation. nih.gov Conversely, while the allyl group is also sensitive to palladium, some research suggests the propargyl group allows for a more efficient bioorthogonal generation of 5-FU. ed.ac.uknih.gov The presence of substituents near the triple bond in N1-alkynyl derivatives can negatively influence their sensitivity to palladium catalysis. nih.gov
| Protecting Group | Position | Relative Cytotoxicity (Compared to 5-FU) | Sensitivity to Palladium-Mediated Cleavage | Reference |
|---|---|---|---|---|
| Propargyl | N1 | >200-fold reduction | High | nih.gov |
| Allyl | N1 | Inactive | Sensitive | ed.ac.uknih.gov |
| Benzyl | N1 | Inactive | Less sensitive under biocompatible conditions | ed.ac.uknih.gov |
Hydrolytic Stability and Controlled Liberation of 5-Fluorouracil Moiety
The stability of the prodrug in aqueous environments and its ability to release the active drug only under specific conditions are paramount for its efficacy.
5-Fluorouracil itself can undergo degradation in aqueous solutions, particularly under alkaline conditions, through hydration of the C5-C6 double bond and subsequent ring cleavage. nih.gov The design of the this compound prodrug aims to confer greater stability. Studies have shown that 5-FU exhibits noticeable hydrolysis in acidic solutions but is more stable in alkaline solutions at physiological temperature. researchgate.net The N1-allyl group is designed to be stable against spontaneous hydrolysis under physiological conditions, ensuring that the liberation of 5-FU is primarily controlled by the presence of the palladium catalyst. nih.gov
The controlled liberation of 5-FU from its allylated precursor is a key feature of this prodrug system. The bioorthogonal activation by palladium ensures that the potent cytotoxic agent is released in a spatially and temporally controlled manner. ed.ac.uknih.gov This targeted release mechanism is fundamental to the strategy of increasing the therapeutic index of 5-FU, maximizing its anti-tumor activity while minimizing its harmful effects on healthy tissues. ed.ac.ukamegroups.org
| Condition | Degradation Pathway | Reference |
|---|---|---|
| Alkaline Solutions (e.g., NaOH) | Stereoselective hydration of C5-C6 double bond, defluorination, and ring cleavage. | nih.gov |
| Acidic Solutions (pH 5, 6, 7) | Noticeable hydrolysis. | researchgate.net |
| Physiological pH (7.4) and Temperature (37°C) | Relatively stable, but can undergo hydrolysis. | researchgate.net |
Hydrolysis Kinetics in Biocompatible Solutions
The fundamental principle of the this compound prodrug system is its stability in biological environments until it encounters the specific catalyst for its activation. Preclinical investigations confirm that the alkylation of the N1 position of 5-fluorouracil (5-FU) with an allyl group effectively masks the drug's cytotoxic properties. This modification results in a harmless prodrug with a low susceptibility to cleavage by hydrolytic enzymes in the absence of a catalyst. nih.gov The prodrug is designed to be biochemically stable, preventing the premature release of the active 5-FU. nih.gov
Studies evaluating the stability of such prodrugs are typically conducted in biocompatible solutions that mimic physiological conditions. A standard medium for these assays is an isotonic, aqueous phosphate-buffered saline (PBS) solution maintained at a physiological pH of 7.4 and a temperature of 37°C. nih.gov In these conditions, N1-alkylated 5-FU prodrugs, including the allyl derivative, demonstrate significant stability, remaining largely intact over extended periods. nih.govnih.gov
Further investigations into more complex prodrug designs, such as O,O'-dialkylated 5-FU precursors, have been performed in more challenging biological media to assess metabolic stability. For instance, when a novel O,O'-dipropargyl-5-FU prodrug was incubated with human primary hepatocytes for 60 minutes, over 99% of the parent compound remained, indicating profound resistance to metabolic degradation. acs.org Similarly, this prodrug remained completely unaltered when exposed to human liver S9 fractions, a key system for studying drug metabolism. acs.org This high degree of stability is crucial, as it ensures the prodrug can circulate systemically without being prematurely activated or degraded before reaching its target site.
Table 1: Stability of 5-FU Prodrugs in Various Biocompatible Solutions
| Prodrug Type | Solution/Medium | Conditions | Observation/Result | Source(s) |
|---|---|---|---|---|
| N1-Alkyl (Allyl, Propargyl, Benzyl) 5-FU | Phosphate-Buffered Saline (PBS) | pH 7.4, 37°C | Low susceptibility to cleavage by hydrolytic enzymes; prodrugs are harmless without catalyst. | nih.gov |
| N1-Propargyl-5-FU | Phosphate-Buffered Saline (PBS) | pH 7.4, 37°C | High stability in the absence of a catalyst. | nih.gov |
| O,O'-Dipropargyl-5-FU | Human Primary Hepatocytes | 37°C, 60 min incubation | >99% of the parent compound remained unaltered. | acs.org |
| O,O'-Dipropargyl-5-FU | Human Liver S9 Fractions (with NADPH) | 37°C, 1-hour incubation | The compound remained completely unaltered. | acs.org |
Impact of Linker Chemistry on Prodrug Activation Rate
The activation of the this compound prodrug relies on a bioorthogonal chemical reaction, specifically a palladium-catalyzed dealkylation, to release the active 5-FU molecule. nih.gov The nature of the chemical group used to mask the drug—the "linker"—and the position where it is attached are critical factors that determine the success and efficiency of this activation strategy. nih.gov The rate of this activation is paramount for achieving effective cytotoxic levels of the drug at the target site. nih.gov
Comparative studies have been conducted to understand how different linker chemistries influence the rate of prodrug activation under biocompatible conditions. In an initial investigation comparing allyl, propargyl, and benzyl groups attached at the N1 position of 5-FU, a remarkable difference in sensitivity to palladium catalysis was observed. While all three linkers rendered the 5-FU inactive, only the N1-propargyl derivative displayed high sensitivity to heterogeneous Pd(0)-resins, allowing for the complete release of 5-FU within 24 hours at 37°C in PBS. nih.gov This suggests that the electronic and steric properties of the propargyl group are more favorable for palladium-mediated cleavage under these conditions compared to the allyl and benzyl groups.
The position of the linker on the 5-fluorouracil ring also significantly impacts the activation rate. A direct comparison between N1-propargyl-5-fluorouracil and N3-propargyl-5-fluorouracil revealed that while both prodrugs were successfully activated by Pd(0)-resins, the depropargylation process occurred faster at the N1 position than at the N3 position. nih.gov This difference in reaction kinetics results in greater toxigenic properties for the N1-linked prodrug in cancer cell cultures, as the faster release of 5-FU more rapidly achieves a therapeutic concentration. nih.gov
Further research has explored alternative linker strategies, such as trapping the 5-FU molecule in its lactim tautomer form via O,O'-dialkylation. A comparison between an N-alkylated prodrug and a novel O,O'-dialkylated prodrug was conducted in HCT116 colorectal cancer cells. acs.org The results showed that at lower concentrations of the palladium resin catalyst (below 0.8 mg/mL), the O,O'-dialkylated prodrug resulted in significantly higher cancer cell death. acs.org This indicates that the activation rate of the O,O'-dialkylated prodrug is faster or more efficient when the catalyst is limited, highlighting how linker chemistry is a key determinant of the prodrug's activation profile. acs.org
Table 2: Comparison of Activation Efficiency for Different 5-FU Prodrug Linkers
| Linker Chemistry / Prodrug | Position(s) | Catalyst / Conditions | Relative Activation Rate / Outcome | Source(s) |
|---|---|---|---|---|
| Allyl | N1 | Pd(0)-Resins, 37°C, PBS | Low sensitivity to palladium-mediated activation under biocompatible conditions. | nih.gov |
| Benzyl | N1 | Pd(0)-Resins, 37°C, PBS | Low sensitivity to palladium-mediated activation under biocompatible conditions. | nih.gov |
| Propargyl | N1 | Pd(0)-Resins, 37°C, PBS | High sensitivity; allows for N-dealkylation within 24 hours. | nih.gov |
| Propargyl | N3 | Pd(0)-Resins, 37°C, PBS | Slower activation rate compared to the N1-propargyl derivative. | nih.gov |
| O,O'-Dipropargyl | O,O' | Pd(0)-Resins, 37°C, HCT116 cells | Faster activation rate at lower catalyst concentrations compared to an N-alkylated prodrug. | acs.org |
Structure Activity Relationship Sar Studies of 1 Allyl 5 Fluorouracil and Its Analogs
Influence of N1-Allyl Functionalization on 5-Fluorouracil (B62378) Bioactivity Masking
The primary rationale for modifying 5-FU at the N1 position is to "mask" its bioactivity. 5-FU exerts its cytotoxic effects after intracellular conversion to cytotoxic nucleotides, a process that requires a free N1-hydrogen. frontiersin.orgresearchgate.net Therefore, substitution at this position is expected to render the molecule inactive until the modifying group is cleaved.
Research has confirmed that functionalization of the N1 position of 5-FU with an allyl group, similar to propargyl and benzyl (B1604629) groups, effectively suppresses the drug's cytotoxic properties. nih.gov In studies comparing the antiproliferative effects of 5-FU and its N1-substituted derivatives, 1-Allyl-5-fluorouracil showed a significant reduction in cytotoxicity. For instance, in colorectal (HCT116) and pancreatic (BxPC-3) cancer cell lines, 1-propargyl-5-fluorouracil (Pro-5FU), a close analog of this compound, displayed no cytotoxicity at concentrations up to 1 mM, whereas the parent drug 5-FU had EC50 values in the low micromolar range. nih.gov This demonstrates the effectiveness of the N1-alkylation strategy in deactivating the 5-FU molecule, a critical first step in a successful prodrug approach. This masking is essential to prevent off-target toxicity while the prodrug circulates in the body. nih.gov
Correlating Structural Modifications with Preclinical Efficacy
While N1-functionalization effectively masks 5-FU's bioactivity, the preclinical efficacy of the prodrug is contingent upon its efficient and selective activation at the target site. The majority of recent preclinical research has focused on palladium-catalyzed bioorthogonal activation. In this context, the nature of the N1-substituent is paramount.
Studies on various 1-alkylcarbamoyl derivatives of 5-fluorouracil have shown that these compounds are active against a range of mouse tumors when administered orally. nih.gov Specifically, derivatives like 1-hexyl and 1-octyl carbamoyl (B1232498) 5-fluorouracil were identified as promising candidates for further study due to their moderate to marked activity in multiple tumor models. nih.gov Similarly, other N1-substituted derivatives have demonstrated antitumor effects in preclinical models. nih.govacs.org
However, direct and extensive preclinical efficacy data for this compound, particularly in in vivo models, is limited in the available literature. The focus has largely shifted to analogs that show more favorable activation kinetics, such as the propargyl derivative. nih.govnih.gov The implication is that while the allyl group serves as an effective masking group, its activation efficiency may be a limiting factor for in vivo efficacy in the context of palladium-catalyzed dealkylation.
Impact of Substituents on Prodrug Bioorthogonality and Activation Efficiency
Bioorthogonality in this context refers to a chemical reaction that can occur in a living system without interfering with native biochemical processes. google.com The ideal prodrug should be stable in the biological environment and only be activated by a specific, non-native stimulus, such as a transition metal catalyst delivered to the tumor site.
Research has shown that while N1-alkylation with allyl, benzyl, and propargyl groups all result in inactive prodrugs, their susceptibility to palladium-catalyzed activation varies significantly. nih.gov Comparative studies have demonstrated that the propargyl group is highly sensitive to palladium-mediated dealkylation under biocompatible conditions, leading to the efficient release of active 5-FU. nih.govnih.gov In contrast, the allyl and benzyl derivatives are less readily cleaved under the same conditions. This suggests that the electronic and steric properties of the triple bond in the propargyl group are more favorable for palladium catalysis than the double bond of the allyl group.
The efficiency of this bioorthogonal activation is critical. A study on N1-alkynyl derivatives of 5-FU found that substituents near the triple bond negatively influenced its sensitivity to palladium catalysis, highlighting the importance of steric accessibility for the catalyst. nih.gov It was also noted that depropargylation occurs faster at the N1 position than at the N3 position, which is sterically more hindered. nih.gov This underscores the subtle structural modifications that can have a profound impact on the activation efficiency and, consequently, the therapeutic potential of the prodrug.
| N1-Substituent | Masking Efficacy | Pd-Catalyzed Activation Efficiency |
|---|---|---|
| Propargyl | High | High |
| Allyl | High | Low |
| Benzyl | High | Low |
Conformational Analysis and Receptor Interaction Insights for Allylated Derivatives
The conformation of a prodrug and its interaction with both activating catalysts and biological macromolecules are crucial for its function. The lactam tautomer of the 5-FU pyrimidine (B1678525) ring is recognized by the metabolic enzymes responsible for its activation and catabolism. acs.org Trapping the molecule in its lactim form through O-alkylation has been explored as an alternative strategy to evade these metabolic pathways. acs.org
For N1-substituted derivatives like this compound, the conformation of the allyl group relative to the pyrimidine ring can influence its interaction with the palladium catalyst. While detailed conformational analyses specifically for this compound are not extensively reported, studies on similar N-alkenyl substituted systems suggest that steric and conformational effects are significant. nih.govacs.org The accessibility of the allyl group's double bond to the catalytic site on the palladium resin is a key determinant of the dealkylation reaction rate.
In silico docking studies of a propargyl-substituted 5-FU derivative (Pro-5FU) with the catabolic enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) predicted that it would still bind to the active site, suggesting it could be a substrate for this enzyme. acs.org This highlights a potential liability of N1-alkylated prodrugs. A detailed understanding of the conformational preferences of the N1-allyl group and its influence on interactions with both target catalysts and off-target enzymes is necessary for the rational design of more efficient and specific prodrugs. Such studies would provide valuable insights into the structural features that govern the balance between stability, selective activation, and avoidance of unwanted metabolic pathways.
Molecular Mechanisms of Action and Cellular Biology in Preclinical Models
Intracellular Bio-functionalization Pathways of Activated Allylated 5-Fluorouracil (B62378)
1-Allyl-5-fluorouracil is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). researchgate.net Like its parent compound, this compound is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. invivogen.com The primary mechanism of action of 5-FU and its derivatives involves the disruption of DNA and RNA synthesis and function. calis.edu.cnwjgnet.com
The intracellular activation of 5-FU follows several enzymatic steps. nih.gov 5-FU can be converted to three main active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). calis.edu.cnmdpi.com One major pathway involves the conversion of 5-FU to fluorouridine monophosphate (FUMP), which is then phosphorylated to fluorouridine diphosphate (B83284) (FUDP) and subsequently to the active metabolite FUTP. calis.edu.cn Alternatively, 5-FU can be converted to fluorodeoxyuridine (FUDR), which is then phosphorylated to FdUMP. researchgate.net This can be further phosphorylated to FdUTP. mdpi.com The addition of an allyl group at the N1 position, as in this compound, is a strategy that has been explored to potentially modify the bioactivity and metabolic activation of the parent compound. researchgate.net
Inhibition of Key Enzymatic Targets by 5-Fluorouracil Metabolites
Thymidylate Synthase (TS) Inhibition Pathways
A primary target of 5-FU's active metabolites is thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). nih.gov dTMP is an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), a necessary component of DNA. invivogen.com The metabolite FdUMP, derived from 5-FU, acts as an irreversible inhibitor of TS. invivogen.comnih.gov FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF). calis.edu.cnnih.gov This complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, thereby inhibiting the synthesis of dTMP. calis.edu.cn The resulting depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells. wikipedia.org
Interference with RNA and DNA Synthesis and Function
The cytotoxic effects of 5-FU are not limited to the inhibition of TS. Its metabolites also directly interfere with RNA and DNA synthesis and function. The metabolite FUTP can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). mdpi.combccancer.bc.ca This incorporation leads to the production of fraudulent RNA, which can disrupt RNA processing, stability, and function. bccancer.bc.cadrugdiscoverynews.com
Cell Cycle Progression Modulation by Allylated 5-Fluorouracil Derivatives
The disruption of DNA synthesis and integrity by 5-FU and its derivatives leads to perturbations in the cell cycle. dntb.gov.ua The cell cycle is a tightly regulated process that ensures the proper replication and division of cells. dntb.gov.ua When DNA damage occurs, cell cycle checkpoints are activated to halt progression and allow for DNA repair. dntb.gov.ua
Studies have shown that 5-FU can induce cell cycle arrest at different phases, including the G1 and S phases. plos.orgnih.gov For instance, in oral cancer cell lines, 5-FU treatment led to an increase in the proportion of cells in the G1/S phase. nih.gov This arrest is often mediated by the activation of tumor suppressor proteins like p53 and the induction of cyclin-dependent kinase inhibitors such as p21. nih.govacs.org Some studies on other allyl-containing compounds, like allyl isothiocyanate, have also demonstrated the ability to induce G2/M phase arrest in various cancer cell lines. researchgate.netmdpi.com The specific effects of this compound on cell cycle progression would likely be influenced by the cell type and the specific metabolic pathways that are active.
Induction of Programmed Cell Death Pathways in Cancer Cells
The ultimate fate of cancer cells treated with effective doses of 5-FU or its derivatives is often programmed cell death, or apoptosis. medchemexpress.com Apoptosis is a highly regulated process of cell suicide that is essential for normal development and for eliminating damaged or unwanted cells. plos.org
Apoptotic Cascade Activation
The DNA damage and cellular stress induced by 5-FU metabolites trigger the activation of apoptotic signaling pathways. oncotarget.com One of the key events in apoptosis is the activation of a family of proteases called caspases. aacrjournals.org These enzymes are responsible for the execution phase of apoptosis, cleaving a variety of cellular substrates and leading to the characteristic morphological and biochemical changes of apoptotic cells. aacrjournals.org
The activation of the apoptotic cascade by 5-FU can occur through various mechanisms. In some cell lines, 5-FU-induced apoptosis has been shown to be dependent on the tumor suppressor protein p53. plos.org However, apoptosis can also be induced in a p53-independent manner. plos.org For example, research has indicated that 5-FU can induce the expression of proteins that promote apoptosis, such as Bax, while down-regulating anti-apoptotic proteins like Bcl-2. wjgnet.com The resulting shift in the Bcl-2/Bax ratio favors the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade. acs.org Furthermore, some studies suggest that 5-FU can induce apoptosis through the activation of the ds-RNA-dependent protein kinase (PKR) pathway. plos.org
Table 1: Key Metabolites of 5-Fluorouracil and their Primary Functions
| Metabolite | Primary Function | Reference |
|---|---|---|
| Fluorouridine triphosphate (FUTP) | Incorporation into RNA, disrupting RNA processing and function. | mdpi.combccancer.bc.ca |
| Fluorodeoxyuridine triphosphate (FdUTP) | Incorporation into DNA, causing DNA damage and interfering with replication. | mdpi.combccancer.bc.ca |
| Fluorodeoxyuridine monophosphate (FdUMP) | Inhibition of thymidylate synthase (TS), leading to depletion of dTMP. | invivogen.comnih.gov |
Research on this compound's Specific Cellular and Immunological Effects Remains Limited
Extensive searches of scholarly databases and scientific publications have not yielded specific preclinical studies examining the direct impact of this compound on autophagy induction and regulation. Similarly, there is a notable absence of research focused on the immunomodulatory effects of this particular compound in preclinical cancer models, including its specific impact on MDSCs and the modulation of ROS levels.
The available research on 5-FU indicates that it can induce autophagy in some cancer cell lines, a process that can either promote cell survival or contribute to cell death depending on the cellular context. Furthermore, 5-FU is known to influence the tumor microenvironment by affecting various immune cells. For instance, studies have shown that 5-FU can selectively deplete MDSCs, a type of immunosuppressive cell that can hinder anti-tumor immune responses. The generation of ROS is another known mechanism associated with 5-FU's cytotoxic effects.
However, the influence of the addition of an allyl group at the N1 position of the 5-fluorouracil structure on these specific biological activities has not been elucidated in the reviewed literature. Consequently, a detailed, evidence-based article focusing solely on the molecular mechanisms of action and cellular biology of this compound, as per the specified outline, cannot be generated at this time due to the lack of specific research findings. Further preclinical investigation is required to characterize the unique biological and immunological profile of this compound.
Development of Advanced Drug Delivery Systems for Allylated 5 Fluorouracil Derivatives
Polymeric Carrier Conjugates for Sustained Release
The development of polymeric carrier conjugates for sustained release of therapeutic agents is a significant area of pharmaceutical research. These systems aim to improve the pharmacokinetic profile of drugs, reduce dosing frequency, and minimize side effects.
Multi-Hydroxyl Polyethylene Glycol (PEG) Derivatives as Drug Carriers
Polyethylene glycol (PEG) is widely utilized for drug conjugation due to its biocompatibility and ability to prolong the circulation time of medications. Multi-hydroxyl PEG derivatives, in particular, offer the advantage of higher drug loading capacity compared to linear PEG. Research into conjugating 5-FU derivatives, such as 5-fluorouracil-1-acetic acid, with multi-hydroxyl PEG has demonstrated the potential for high drug loading efficiency and sustained release. For instance, a study on a PEG-based prodrug of 5-fluorouracil-1-acetic acid reported a drug loading efficiency of 10.58%, significantly higher than the theoretical maximum for unmodified PEG of the same molecular weight plos.orgnih.govnih.govplos.org. However, specific studies detailing the synthesis, drug loading, and release kinetics of 1-Allyl-5-fluorouracil conjugated with multi-hydroxyl PEG derivatives are not currently available.
Copolymerization Strategies for Controlled Release
Copolymerization offers a versatile approach to designing drug delivery systems with tailored release profiles. By combining different monomers, polymers can be synthesized with specific properties, such as biodegradability and stimuli-responsiveness, to control the release of the conjugated drug. Studies have explored the use of various copolymers, including poly(lactic-co-glycolic acid) (PLGA), for the delivery of 5-FU and its prodrugs nih.gov. For example, the incorporation of 1-alkylcarbonyloxymethyl prodrugs of 5-FU into PLGA nanoparticles has been shown to enhance loading efficiencies and provide sustained drug release nih.gov. Despite these advances, research specifically detailing copolymerization strategies for the controlled release of this compound has not been identified.
Nanosystem Encapsulation for Targeted Delivery
Nanosystems, such as liposomes, lipid nanocapsules, and graphene oxide-based carriers, represent a promising frontier for targeted cancer therapy. These systems can encapsulate drugs, protect them from premature degradation, and facilitate their accumulation at the tumor site through passive or active targeting.
Liposomal Formulations for Allylated 5-Fluorouracil (B62378) Derivatives
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are a clinically established platform for drug delivery, known to improve the therapeutic index of various anticancer agents nih.govmdpi.com. Numerous studies have focused on developing liposomal formulations of 5-FU to enhance its efficacy and reduce systemic toxicity nih.govstemcell.comturkjps.org. However, the scientific literature lacks specific reports on the development and characterization of liposomal formulations for this compound or other allylated derivatives.
Lipid Nanocapsules (LNC) for Enhanced Cellular Uptake
Lipid nanocapsules (LNCs) are a newer generation of lipid-based nanoparticles characterized by a lipid core surrounded by a surfactant shell. Their small size and surface properties can enhance the cellular uptake of encapsulated drugs nih.govunipd.it. Research has demonstrated the successful encapsulation of lipophilic derivatives of 5-FU, such as a mono-lauroyl-derivative, into LNCs, achieving high encapsulation efficiency and increased drug stability in plasma nih.govunipd.it. This suggests that LNCs could be a viable carrier for hydrophobic derivatives of 5-FU. Nevertheless, there is no specific research available on the formulation of this compound within lipid nanocapsules.
Graphene Oxide (GO)-Based Nanocarriers
Graphene oxide (GO), a two-dimensional carbon-based nanomaterial, has garnered significant interest as a drug delivery vehicle due to its large surface area and ability to be functionalized ijcce.ac.irmdpi.comresearchgate.net. GO can load aromatic drug molecules like 5-FU through π-π stacking and hydrogen bonding interactions, offering a platform for pH-responsive drug release ijcce.ac.irnih.gov. While the potential of GO-based systems for delivering 5-FU has been explored, there are no published studies on the use of GO-based nanocarriers specifically for this compound.
Strategies for Improved Tumor Accumulation and Selectivity
The therapeutic efficacy of 5-Fluorouracil (5-FU) and its derivatives, such as this compound, is often limited by a lack of specificity for tumor tissues, leading to systemic toxicity. nih.govnih.gov To overcome this challenge, significant research has focused on developing advanced drug delivery systems designed to enhance the accumulation and selectivity of these anticancer agents in tumors. These strategies primarily leverage the unique physiological and biochemical characteristics of the tumor microenvironment. The main approaches involve passive targeting, active targeting, and stimuli-responsive systems, often through the use of nanocarriers and polymer-drug conjugates. nih.govnih.govnih.gov
Passive Targeting via the Enhanced Permeability and Retention (EPR) Effect
One of the most widely explored strategies for improving tumor accumulation is passive targeting, which relies on the Enhanced Permeability and Retention (EPR) effect. Tumor blood vessels are characteristically leaky or fenestrated, with pore sizes ranging from 100 to 780 nm, and the tumor tissue itself has poor lymphatic drainage. This combination allows nanoparticles of a certain size (typically below 200 nm) to extravasate from the bloodstream into the tumor interstitium and be retained there for extended periods, leading to a passive accumulation of the encapsulated drug. dovepress.com
Various nanoformulations have been developed to exploit the EPR effect for 5-FU derivatives. These include:
Lipid-Based Nanoparticles: Solid lipid nanoparticles (SLNs) and liposomes serve as effective carriers. For instance, 5-FU-loaded SLNs have demonstrated improved in vitro release behavior compared to the free drug. nih.gov
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) are commonly used to fabricate nanoparticles that encapsulate 5-FU. nih.gov These systems can protect the drug from premature degradation and control its release.
Inorganic Nanoparticles: Calcium phosphate nanoparticles have been investigated due to their biodegradability and high drug loading capacity for 5-FU. nih.gov
The physical characteristics of these nanoparticles are critical for successful passive targeting.
| Parameter | Optimal Range | Rationale |
| Particle Size | < 200 nm | Allows for effective extravasation through leaky tumor vasculature and avoids rapid clearance by the reticuloendothelial system. |
| Surface Charge | Neutral or slightly negative | Minimizes non-specific interactions with blood components and healthy tissues, prolonging circulation time. |
| Material | Biocompatible and biodegradable | Ensures low toxicity and safe clearance from the body after drug release. |
Active Targeting via Ligand-Receptor Interactions
Active targeting strategies aim to further enhance selectivity by decorating the surface of drug carriers with ligands that bind to specific receptors overexpressed on the surface of cancer cells. This approach improves cellular uptake of the drug delivery system and reduces its accumulation in healthy tissues.
Commonly used targeting moieties include:
Folic Acid (FA): The folate receptor is frequently overexpressed in various cancers, including colorectal, breast, and ovarian cancers. Folic acid-conjugated liposomes and nanoparticles carrying 5-FU have shown significantly higher cytotoxicity against cancer cells compared to non-targeted formulations. nih.govwesternsydney.edu.au In one study, FA-conjugated nanoparticles loaded with 5-FU achieved a much lower IC50 value on HT-29 cancer cells (5.69 µg/mL) compared to free 5-FU (22.9 µg/mL). westernsydney.edu.au
Antibodies and Peptides: Specific peptides or monoclonal antibodies that recognize tumor-associated antigens can be used for highly specific targeting. For example, a nanoconjugate using the T22 peptide as a ligand for the CXCR4 receptor was developed to deliver an active metabolite of 5-FU to colorectal cancer cells. nih.gov Similarly, a cell-penetrating peptide targeting the epidermal growth factor receptor (EGFR) was used to deliver a 5-FU derivative via virus-like nanoparticles, killing cancer cells in an EGFR-dependent manner. nih.govresearchgate.net
The table below summarizes findings from a study on folic acid-targeted liposomes for 5-FU delivery. nih.gov
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Tumor Volume (mm³) in vivo |
| Free 5-FU | N/A | N/A | 326.40 |
| FA-Targeted Liposomal 5-FU | ~174 | 39.71 | 169.00 |
Polymer-Drug Conjugates (PDCs)
Another advanced strategy involves covalently linking the drug to a polymer backbone, creating a polymer-drug conjugate (PDC). nih.govrsc.org This approach offers several advantages, including improved drug solubility, increased plasma half-life, and the potential for controlled release. nih.gov Polysaccharides like chitosan and hyaluronic acid are often used due to their biocompatibility and low toxicity. taylorfrancis.com The linker used to attach the drug to the polymer is crucial; it is often designed to be cleaved by specific enzymes or conditions prevalent in the tumor microenvironment, such as low pH, ensuring that the active drug is released preferentially at the tumor site. nih.govmdpi.com
Stimuli-Responsive Systems
To achieve even greater control over drug release, stimuli-responsive or "smart" delivery systems are being developed. These carriers are engineered to release their therapeutic payload in response to specific internal or external stimuli. nih.gov
pH-Responsive Systems: The extracellular environment of solid tumors is typically more acidic (pH 6.5-7.2) than normal tissues (pH 7.4). Delivery systems can be designed with pH-sensitive linkers (e.g., hydrazones) that are stable at physiological pH but break down in the acidic tumor microenvironment to release the drug. nih.gov
Enzyme-Responsive Systems: Tumors often overexpress certain enzymes, such as matrix metalloproteinases (MMPs) or cathepsins. Peptide linkers that are substrates for these enzymes can be incorporated into drug delivery systems, leading to enzyme-triggered drug release specifically within the tumor. mdpi.com
Redox-Responsive Systems: The intracellular concentration of glutathione (GSH) is significantly higher in tumor cells than in the extracellular matrix. Disulfide bonds can be used as linkers that are cleaved in the presence of high GSH levels, triggering intracellular drug release after the carrier is taken up by cancer cells.
These strategies, often used in combination, represent the forefront of research into enhancing the therapeutic index of chemotherapeutic agents like this compound by maximizing their concentration at the tumor site while minimizing exposure to healthy tissues.
Preclinical Pharmacokinetic and Pharmacodynamic Evaluations of Allylated 5 Fluorouracil Prodrugs
Absorption Characteristics in Non-Human Animal Models
The oral administration of 5-FU is hampered by erratic and incomplete absorption. nih.govcancernetwork.comresearchgate.net Prodrug strategies, including the development of allylated derivatives, aim to overcome this limitation.
Studies in rat models have shown that a novel palladium-activated 5-FU prodrug, designed to evade metabolic breakdown, is rapidly and completely absorbed after oral administration. acs.org This suggests that structural modifications, such as allylation, can significantly improve the absorption profile compared to the parent drug, 5-FU, which often exhibits dose-dependent and variable gastrointestinal absorption. acs.orgnih.gov For instance, the intestinal absorption rate constant (Ka) of 5-FU in rats was found to decrease with increasing doses, indicating a carrier-mediated transport mechanism that can become saturated. nih.gov In contrast, gastric emptying appears to be a rate-limiting step for 5-FU absorption, which is otherwise highly absorbable. nih.gov
The development of orally bioavailable 5-FU prodrugs is a significant focus of research, aiming to provide a more convenient and potentially more effective treatment option. acs.orgcancernetwork.com
Systemic Exposure and Distribution Studies
Following absorption, the systemic exposure and tissue distribution of a prodrug and its active metabolite are critical determinants of efficacy and toxicity. Studies on allylated 5-FU prodrugs have provided insights into their distribution profiles in non-human animal models.
One study investigating a palladium-activated 5-FU prodrug noted high levels of brain penetration, highlighting its excellent distribution properties. acs.org This is a significant finding, as the ability to cross the blood-brain barrier could have implications for treating brain tumors. Furthermore, this particular prodrug demonstrated very low levels of 5-FU released into the bloodstream, suggesting a controlled conversion to the active drug. acs.org
In vivo distribution studies of a macromolecular prodrug of a 5-FU derivative (5-FA-PAE) in tumor-bearing mice revealed that 45 minutes after administration, the concentration of the derivative in the tumor was lower than in the plasma. nih.gov However, the tumor concentration increased rapidly thereafter, with the tumor-to-plasma concentration ratio reaching 1.99 after 4 hours, indicating preferential accumulation in the tumor. nih.gov In contrast, the parent drug derivative showed no specific distribution, with similar concentrations in the heart, liver, spleen, lung, and tumor. nih.gov
The plasma protein binding of a novel 5-FU prodrug was found to be 83.9 ± 1.2% in rats and 85.8 ± 0.3% in human plasma. acs.org This is considerably higher than the 10% plasma protein binding reported for 5-FU. acs.org Higher plasma protein binding can influence the drug's distribution and half-life.
Metabolization Pathways and Stability in Biological Matrices
A key feature of 5-FU prodrugs is their designed resistance to premature metabolic degradation, particularly by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for catabolizing over 80% of an administered 5-FU dose. nih.govnih.gov
A novel palladium-activated 5-FU prodrug was specifically designed to evade both anabolic activation and catabolic processing by locking the molecule in its lactim form through O,O'-dipropargylation. acs.org This strategy resulted in increased stability against DPD-mediated degradation. acs.org When incubated with human liver S9 fractions, high levels of the inactive metabolite of 5-FU, 5,6-dihydro-5-fluorouracil (DH5FU), were observed with 5-FU itself, while no DH5FU was detected with the prodrug. acs.org
The stability of this prodrug was also tested in primary hepatocytes. The parent compound accounted for 95% of the related material in rat hepatocytes and over 99% in human hepatocytes after 60 minutes of incubation. acs.org This indicates significant resistance to first-pass metabolism and hepatic clearance. acs.org
Another study on a macromolecular prodrug of a 5-FU derivative found that the ester bond linking the drug to the polymer carrier was readily degraded by esterases in plasma, with a release rate of 89.46% at 10 hours. semanticscholar.org In contrast, the release rate was significantly slower in tumor homogenate (55.9% at 24 hours), suggesting a degree of tumor-targeted release. semanticscholar.org
Half-Life Determination of Prodrugs and Released Active Species
The half-life of a drug is a critical pharmacokinetic parameter that influences dosing frequency and the maintenance of therapeutic concentrations. A major drawback of 5-FU is its very short half-life of about 8 to 20 minutes due to rapid metabolism. researchgate.netnih.gov Prodrug strategies aim to extend the in vivo half-life, thereby prolonging exposure to the active drug.
In a study with a novel palladium-activated 5-FU prodrug, the half-life was found to be significantly longer than that of 5-FU. acs.org The half-life of this prodrug in rat and human hepatocytes was 91 minutes and 322 minutes, respectively. acs.org
Another study on a macromolecular prodrug of a 5-FU derivative also demonstrated a greatly prolonged retention time in plasma compared to the parent derivative, which has a similar clearance rate to 5-FU. nih.govsemanticscholar.org This extended plasma retention is expected to enhance tumor accumulation. semanticscholar.org
In contrast, a study on 5'-deoxy-5-fluorouridine (dFUrd), another 5-FU prodrug, reported a mean elimination half-life of 32–45 minutes for the oral formulation in the dose range of 600–1000 mg/m². nih.gov
The following table summarizes the half-life data for a novel palladium-activated 5-FU prodrug in different biological matrices:
| Biological Matrix | Species | Half-life (minutes) |
| Primary Hepatocytes | Rat | 91 |
| Primary Hepatocytes | Human | 322 |
This table presents the half-life of a novel palladium-activated 5-FU prodrug as determined in in vitro studies with primary hepatocytes. acs.org
In Vivo Efficacy Assessments in Xenograft Tumor Models
The ultimate goal of developing 5-FU prodrugs is to improve their anticancer efficacy. In vivo studies using xenograft tumor models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the therapeutic potential of these new compounds.
A study on a palladium-activated 5-FU prodrug demonstrated its efficacy in a xenograft colon cancer model. acs.org In this model, the orally administered prodrug was locally converted to the active drug by an intratumorally inserted palladium implant, leading to a therapeutic effect. acs.org Importantly, the prodrug itself showed no cytotoxic effect in cell assays at concentrations up to 100 μM, whereas 5-FU was potent against pancreatic (BxPC-3) and colorectal (HCT116) cancer cells. acs.org
Another approach using magnetic iron-palladium nanowires to activate a 5-fluoro-1-propargyl-uracil (Pro-5-FU) prodrug in cancer tumor xenografts also showed promising results. researchgate.net Intraperitoneal injection of Pro-5-FU significantly retarded tumor growth without causing significant side effects. researchgate.net The combination of the nanowires and Pro-5-FU led to a significant reduction in cell viability, similar to that induced by 5-FU. researchgate.net
Studies on S-1, an oral formulation of 5-FU, have also shown significant antitumor efficacy against various human tumor xenografts in nude rats. nih.gov The prolonged maintenance of plasma 5-FU levels after oral administration of S-1 was linked to its potent antitumor activity. nih.gov
The following table presents the cell lines used in in vivo efficacy assessments of a palladium-activated 5-FU prodrug:
| Cancer Type | Cell Line |
| Pancreatic Cancer | BxPC-3 |
| Colorectal Cancer | HCT116 |
This table lists the human cancer cell lines used in xenograft models to evaluate the in vivo efficacy of a novel palladium-activated 5-FU prodrug. acs.org
Analytical Techniques for the Research and Characterization of 1 Allyl 5 Fluorouracil
Chromatographic Methods for Separation and Quantification
Chromatography is an essential tool for separating 1-Allyl-5-fluorouracil from reaction mixtures, byproducts, and its parent compound, 5-fluorouracil (B62378). It is also the foundation for accurate quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and related compounds. nih.gov Its versatility allows for the separation and quantification of the analyte in bulk form and in complex mixtures. jfda-online.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds. nih.gov
In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. jfda-online.com For instance, the analysis of 5-FU, the parent compound of this compound, has been successfully achieved using a Nova-park C18 column. jfda-online.com The mobile phase often consists of an aqueous buffer, like potassium phosphate, mixed with an organic modifier such as methanol (B129727). jfda-online.com Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analyte, which is around 254-266 nm for the fluorouracil moiety. jfda-online.comrjptonline.org The method's validation often demonstrates good linearity over a specific concentration range, for example, 10 to 100 µg/ml, with high accuracy and precision. nih.gov
Table 1: Example HPLC Conditions for the Analysis of 5-Fluorouracil and Related Compounds
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Nova-park C18 (3.9 × 150 mm, 4.6 μm) jfda-online.com | Nucleodur C18 (250mm × 4.6mm, 5 µm) rjptonline.org |
| Mobile Phase | 5 mmol/L KH2PO4 (pH 6.0) – methanol (96:4, v/v) jfda-online.com | Ortho-Phosphoric Acid (0.5%) and methanol (95:5, v/v) rjptonline.org |
| Flow Rate | 1.0 mL/min jfda-online.com | 0.8 mL/min rjptonline.org |
| Detection | UV at 254 nm jfda-online.com | UV at 266 nm rjptonline.org |
| Injection Volume | 20 μL jfda-online.com | 20 μL rjptonline.org |
| Run Time | < 2 min jfda-online.com | 7.2 min (retention time) rjptonline.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. waters.comresearchgate.net This technique combines the separation power of HPLC (or UPLC) with the mass-resolving capability of a tandem mass spectrometer, providing a highly specific and sensitive analytical method. waters.comchromatographyonline.com
The analysis of 5-FU and its derivatives by LC-MS/MS typically involves a reversed-phase or hydrophilic interaction chromatography (HILIC) column for separation. researchgate.netchromatographyonline.com The mobile phase often consists of acetonitrile (B52724) and an aqueous solution with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. nih.govnih.gov Detection is achieved using a mass spectrometer, often in multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.govnih.gov For 5-FU, ionization is commonly performed in negative electrospray ionization (ESI) mode, monitoring the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion (e.g., m/z 129 -> 42). researchgate.netnih.gov The use of a stable isotope-labeled internal standard, such as 5-fluorouracil-¹³C¹⁵N₂, is recommended to ensure accuracy by compensating for matrix effects. waters.com
Table 2: Representative LC-MS/MS Parameters for 5-Fluorouracil Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| LC System | ACQUITY UPLC I-Class waters.com | UPLC-MS/MS nih.gov |
| Column | ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) waters.com | Acquity® UPLC BEH C18 (2.1 × 100 mm; 1.7 μm) nih.gov |
| Mobile Phase | A: Water; B: Acetonitrile waters.com | Acetonitrile-ammonium acetate 1 mM (95:5) nih.gov |
| Flow Rate | Not specified | 0.15 mL/min nih.gov |
| Ionization Mode | Not specified, but likely ESI | Negative Electrospray Ionization (-ESI) nih.gov |
| MS Detection | Xevo TQD Mass Spectrometer waters.com | Tandem Mass Spectrometry nih.gov |
| MRM Transition | Not specified | m/z 128.97 > 41.82 for 5-Fluorouracil nih.gov |
| Internal Standard | 5-fluorouracil-¹³C¹⁵N₂ waters.com | Propylthiouracil (m/z 168.97 > 57.88) nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can also be utilized for the analysis of 5-fluorouracil and its derivatives, though it is less common than LC methods. nih.gov This technique is highly sensitive and specific. nih.gov A primary challenge with GC analysis of compounds like this compound is their relatively low volatility and polar nature, which often necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form before injection into the GC system.
In a reported method for 5-FU, GC-MS was used to achieve a sensitivity of 5 ng/ml in human plasma. nih.gov For related allyl compounds, GC analysis has been performed using columns like Carbowax 20M on Chromosorb WHP. europa.eu The operating conditions, such as injector and column temperature, are optimized to ensure efficient separation and detection. europa.eu For instance, an injector temperature of 200 °C and a column temperature of 130 °C have been used for the analysis of allyl isothiocyanate. europa.eu
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. ¹H-NMR provides information about the number and types of protons and their neighboring environments, while ¹³C-NMR provides details about the carbon skeleton.
For N-substituted 5-fluorouracil derivatives, the ¹H-NMR spectrum would show characteristic signals for the protons of the pyrimidine (B1678525) ring, as well as the protons of the allyl group. frontiersin.org The vinyl protons of the allyl group would appear as a multiplet, and the methylene (B1212753) protons adjacent to the nitrogen would be a doublet. The proton on the pyrimidine ring (C6-H) typically appears as a doublet due to coupling with the adjacent fluorine atom. frontiersin.org In the ¹³C-NMR spectrum, distinct signals would be observed for the carbonyl carbons, the carbons of the pyrimidine ring (with C-F coupling visible for C5), and the carbons of the allyl substituent. frontiersin.org The use of ¹⁹F NMR can also be highly informative for fluorinated compounds, directly observing the fluorine environment. acs.orgnih.gov
Table 3: Expected NMR Chemical Shifts (δ) for this compound (Based on similar structures)
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H-NMR | N-CH₂- (Allyl) | ~4.4 | d |
| -CH=CH₂ (Allyl) | ~5.9-6.0 | m | |
| -CH=CH₂ (Allyl) | ~5.2-5.3 | m | |
| C6-H (Pyrimidine) | ~8.1-8.2 | d (J ≈ 6-7 Hz) | |
| N3-H (Pyrimidine) | ~11.9 | s | |
| ¹³C-NMR | N-CH₂- (Allyl) | ~37 | CH₂ |
| -CH=CH₂ (Allyl) | ~132 | CH | |
| -CH=CH₂ (Allyl) | ~118 | CH₂ | |
| C6 (Pyrimidine) | ~129 (d, J ≈ 34 Hz) | CH | |
| C5 (Pyrimidine) | ~140 (d, J ≈ 230 Hz) | C | |
| C2 (Pyrimidine) | ~149 | C=O | |
| C4 (Pyrimidine) | ~157 (d, J ≈ 26 Hz) | C=O |
Note: Data are estimations based on published spectra of structurally similar N-alkynyl-5-fluorouracil derivatives in DMSO-d₆. frontiersin.org 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet, and 'J' represents the coupling constant.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule, thereby confirming the synthesis of this compound and assessing its purity. The FTIR spectrum provides a molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. nih.gov
The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. These include the stretching vibrations of the C=O bonds of the uracil (B121893) ring, the N-H stretching vibration, the C-F bond stretching, and the vibrations associated with the allyl group (C=C stretching and C-H stretching/bending). researchgate.net For example, the FTIR spectrum of 5-FU shows distinct peaks for C=O bonds around 1760 cm⁻¹, the C-F bond near 1100 cm⁻¹, and the aromatic-like ring vibrations around 860 cm⁻¹. researchgate.net The presence of the allyl group in this compound would introduce additional characteristic peaks, such as the C=C stretch around 1640 cm⁻¹.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3500-3300 | N-H Stretch | Amine/Amide | researchgate.net |
| ~3100-3000 | =C-H Stretch | Alkene (Allyl) | theijes.com |
| ~1760-1650 | C=O Stretch | Carbonyl (Uracil ring) | researchgate.net |
| ~1640 | C=C Stretch | Alkene (Allyl) | researchgate.net |
| ~1100 | C-F Stretch | Fluoroalkane | researchgate.net |
| ~860 | C=C Bend (out-of-plane) | Pyrimidine Ring | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in the analysis of this compound. The presence of the fluoropyrimidine ring system, a strong chromophore, allows for its detection and quantification. While a dedicated UV-Vis spectrum for the isolated compound is not extensively detailed in the primary literature, its UV-absorbing properties are consistently leveraged in chromatographic methods.
The parent compound, 5-fluorouracil (5-FU), exhibits a characteristic absorption maximum (λmax) around 260-265 nm. nih.govresearchgate.net The N1-allyl substitution in this compound does not significantly alter the fundamental chromophore, thus it is expected to absorb in a similar region. This property is exploited in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems, where UV detectors are set to specific wavelengths to monitor the compound. For instance, in studies monitoring the palladium-mediated conversion of this compound and related prodrugs to 5-FU, UV detectors were commonly set at 254 nm or 280 nm. nih.govacs.orgfrontiersin.org These wavelengths provide sufficient sensitivity for detecting the prodrug and the released active drug.
The interaction of the parent drug, 5-FU, with proteins like bovine serum albumin has been investigated using UV-Vis spectrophotometry, with absorption maxima noted at 230 nm and 275 nm in a pH 7.4 buffer. wjbphs.com This indicates that the optimal wavelength for detection can be influenced by the solvent system and molecular interactions.
Table 1: UV Detection Wavelengths Used in Chromatographic Analysis of this compound and Related Compounds
| Wavelength (nm) | Analytical Context | Reference |
| 280 nm | HPLC analysis of Pd⁰-mediated conversion of this compound to 5-FU. | nih.govfrontiersin.org |
| 254 nm | UPLC monitoring of Pd-mediated prodrug activation in vitro. | acs.org |
| 265 nm | First-order derivative spectroscopy for determination of 5-FU. | globalresearchonline.net |
Elemental Analysis and Mass Spectrometry for Compound Verification
Elemental analysis and mass spectrometry are indispensable tools for the definitive structural confirmation of newly synthesized this compound. These techniques verify the compound's empirical formula and molecular weight, respectively.
Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. For this compound (C₇H₇FN₂O₂), the theoretical elemental composition has been calculated and used to confirm the purity of synthesized batches. nih.gov Any significant deviation from these values would suggest the presence of impurities or an incorrect structure.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 49.41 |
| Hydrogen | H | 1.008 | 4.15 |
| Fluorine | F | 18.998 | 11.17 |
| Nitrogen | N | 14.007 | 16.46 |
| Oxygen | O | 15.999 | 18.81 |
| Total | 100.00 | ||
| Data sourced from a 2014 study on palladium-catalysed dealkylation. nih.gov |
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of the ionized compound, thereby confirming its molecular weight (170.14 g/mol ). nih.gov High-Resolution Mass Spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used, and the compound can be detected as protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. nih.govnih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated m/z |
| [M] | C₇H₇FN₂O₂ | 170.0492 |
| [M+H]⁺ | C₇H₈FN₂O₂⁺ | 171.0569 |
| [M+Na]⁺ | C₇H₇FN₂O₂Na⁺ | 193.0389 |
| [M-H]⁻ | C₇H₆FN₂O₂⁻ | 169.0414 |
| Calculated based on a molecular weight of 170.14. nih.gov |
Bioanalytical Methodologies for Monitoring Prodrug Conversion and Metabolite Formation
A critical aspect of prodrug research is demonstrating its conversion to the active drug under specific conditions and monitoring the subsequent metabolic fate of the active agent. A variety of bioanalytical methods are employed for this purpose.
The direct conversion of this compound into 5-fluorouracil, for example through palladium-mediated catalysis, is often monitored using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. nih.govfrontiersin.org This method allows for the separation and simultaneous quantification of the prodrug and the released 5-FU over time, providing kinetic data on the conversion process. Representative HPLC traces can clearly show the decrease of the prodrug peak and the corresponding increase of the 5-FU peak. nih.gov
Once 5-fluorouracil is released in a biological system, its quantification, along with its various metabolites, requires more sensitive and specific techniques due to the complexity of the biological matrix (e.g., plasma, cell lysates) and the low concentrations involved. nih.govresearchgate.netLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. nih.govbasinc.comwaters.com LC-MS/MS methods offer high selectivity and sensitivity, enabling the accurate measurement of 5-FU and its key metabolites, such as fluoroacetate (B1212596) (FAC), in human plasma and cell cultures. basinc.comprotocols.io These methods are crucial for pharmacokinetic studies and for understanding the mechanisms of drug action and resistance. nih.govnih.gov In some research settings, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has also been utilized to track the metabolism of fluorinated pyrimidines like 5-FU and its prodrugs. acs.org
Table 4: Bioanalytical Methods for this compound and its Metabolites
| Analytical Technique | Application | Key Findings | Reference |
| HPLC-UV | Monitoring in vitro conversion of the prodrug to 5-FU. | Separation and quantification of prodrug and active drug over time. | nih.govfrontiersin.org |
| UPLC-UV | Monitoring reaction kinetics of prodrug activation. | High-resolution separation for kinetic analysis. | acs.org |
| LC-MS/MS | Quantification of 5-FU and its metabolites in biological matrices (e.g., plasma). | High sensitivity and specificity for pharmacokinetic studies. | nih.govnih.govbasinc.com |
| ¹⁹F NMR | Studying the metabolic fate of fluorinated prodrugs. | Tracking the formation of 5-FU and its subsequent metabolites. | acs.org |
Q & A
Q. BQ1: What are the established synthetic pathways for 1-Allyl-5-fluorouracil, and how can experimental parameters (e.g., solvent, temperature) be optimized for reproducibility?
- Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or alkylation reactions. For example, allylation of 5-fluorouracil can be achieved using allyl bromide in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., potassium carbonate) at 60–80°C for 12–24 hours . To optimize reproducibility:
-
Solvent selection: Use anhydrous solvents to avoid side reactions (e.g., hydrolysis).
-
Temperature control: Maintain consistent heating to prevent thermal degradation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol-water) is recommended for isolating pure products .
- Data Table:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps reduce reaction time but risk decomposition. |
| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity. |
| Reaction Time | 12–24 hours | Longer times improve allylation efficiency. |
Q. BQ2: How can researchers systematically retrieve and evaluate existing literature on this compound derivatives to identify knowledge gaps?
- Answer: Use structured database searches (e.g., Scopus, PubMed) with terms like "this compound" AND "synthesis" OR "biological activity" (2015–2024). Filter results to exclude patents and non-peer-reviewed sources. Tools like VOSviewer can map keyword co-occurrence to visualize trends (e.g., dominance of oncology studies over material science applications) .
Q. BQ3: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Answer:
- Purity: HPLC (C18 column, acetonitrile/water mobile phase) or NMR (DMSO-d6, δ 7.5–8.5 ppm for aromatic protons) .
- Solubility: Shake-flask method in buffers (pH 1–10) with UV-Vis quantification (λmax ~265 nm) .
- Thermal stability: Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
Advanced Research Questions
Q. AQ1: How can contradictory data on the cytotoxicity of this compound across cell lines be resolved?
- Answer: Contradictions often arise from variations in experimental design:
-
Cell line selection: Use standardized lines (e.g., NCI-60 panel) and report doubling times/passage numbers.
-
Dosage normalization: Express concentrations as µM (not µg/mL) to account for molecular weight differences.
-
Assay validation: Compare MTT, ATP-lite, and clonogenic assays side-by-side to identify platform-specific biases .
- Data Table:
| Cell Line | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| HCT-116 (Colorectal) | 12.3 ± 1.2 | MTT | |
| MCF-7 (Breast) | 28.7 ± 3.1 | Clonogenic | Unpublished |
Q. AQ2: What pharmacokinetic (PK) parameters should be prioritized when designing in vivo studies for this compound?
- Answer: Key PK metrics include:
Q. AQ3: How can computational methods predict the metabolic stability of this compound in preclinical models?
- Answer: Employ in silico tools:
- CYP450 metabolism: Use Schrödinger’s QikProp to assess susceptibility to oxidation.
- ADME prediction: SwissADME or ADMETLab 2.0 for bioavailability and blood-brain barrier penetration .
Validate predictions with in vitro microsomal assays (human/rat liver microsomes + NADPH) .
Methodological Best Practices
- Experimental Reproducibility: Document batch-specific variations (e.g., solvent lot numbers) and adhere to FAIR data principles .
- Conflict Resolution: Apply Bradford Hill criteria (e.g., dose-response consistency, biological plausibility) to evaluate contradictory findings .
- Regulatory Compliance: Align toxicity studies with ICH S9 guidelines for anticancer agents, including genotoxicity (Ames test) and cardiotoxicity (hERG assay) profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
